(5-Bromo-2-methylphenyl)hydrazine (5-Bromo-2-methylphenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400903
InChI: InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
SMILES: CC1=C(C=C(C=C1)Br)NN
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

(5-Bromo-2-methylphenyl)hydrazine

CAS No.:

Cat. No.: VC13400903

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-methylphenyl)hydrazine -

Specification

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name (5-bromo-2-methylphenyl)hydrazine
Standard InChI InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
Standard InChI Key PVZALDBFJKFGIY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Br)NN
Canonical SMILES CC1=C(C=C(C=C1)Br)NN

Introduction

Structural and Molecular Characteristics

(5-Bromo-2-methylphenyl)hydrazine features a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydrazine (-NH-NH2) functional group. Its molecular formula is C7H9BrN2, with a molecular weight of 217.07 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the methyl group influences steric and electronic effects on the aromatic ring .

The compound’s planar structure allows for π-π stacking interactions in supramolecular assemblies, as observed in analogous bromophenyl hydrazines . Nuclear magnetic resonance (NMR) spectra of related compounds, such as 5-bromo-1-methylindazole, reveal deshielding effects on adjacent protons due to the electron-withdrawing bromine atom .

Synthetic Methodologies

ParameterOptimal Condition
Temperature0–25°C
SolventEthanol or DMSO
Molar Ratio (Aniline:Hydrazine)1:1.2

This method avoids isomer formation, a common issue in direct alkylation reactions of brominated aromatics .

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (estimated 75–85%) and purity (>98%). Industrial protocols prioritize cost-effective reagents, such as sodium hydroxide for pH adjustment and recycled solvents .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
(5-Bromo-2-methylphenyl)hydrazine+KOH(5-Hydroxy-2-methylphenyl)hydrazine+KBr\text{(5-Bromo-2-methylphenyl)hydrazine} + \text{KOH} \rightarrow \text{(5-Hydroxy-2-methylphenyl)hydrazine} + \text{KBr}
Reactions typically proceed in polar aprotic solvents like DMF at 60–80°C .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide yields diazenium derivatives, useful in azo dye synthesis.

  • Reduction: Catalytic hydrogenation (H2/Pd-C) cleaves the N-N bond, generating 2-methyl-5-bromoaniline .

Pharmacological Applications

Endothelin Receptor Antagonism

Brominated arylhydrazines exhibit potent binding to endothelin (ET) receptors. In vitro studies on analogs like N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide demonstrate:

Receptor SubtypeIC50 (nM)
ETA1.2
ETB4.5

These compounds reduce arterial blood pressure in hypertensive models, with durations exceeding 72 hours at 100 mg/kg doses .

Anticancer Activity

Preliminary assays indicate that bromophenyl hydrazines inhibit tyrosine kinases by chelating ATP-binding sites. Structural analogs show IC50 values of 50–100 nM against breast cancer cell lines .

Industrial and Research Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at 10 g/ha application rates .

Polymer Stabilizers

Incorporating (5-bromo-2-methylphenyl)hydrazine into polyolefins improves thermal stability, increasing decomposition temperatures by 40–60°C .

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